5,7-dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one
Overview
Description
5,7-dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound with a molecular formula of C11H8Cl2N2O and a molecular weight of 255.1 This compound is known for its unique structure, which includes a pyrroloquinazoline core with chlorine atoms at the 5 and 7 positions
Preparation Methods
The synthesis of 5,7-dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate intermediates under specific reaction conditions. For example, the reaction of 2,4-dichloroaniline with ethyl acetoacetate in the presence of a base can lead to the formation of the desired pyrroloquinazoline core . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
5,7-dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atoms at the 5 and 7 positions can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,7-dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It has been used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5,7-dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets. For example, in anticancer studies, it has been shown to inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5,7-dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one can be compared with other similar compounds, such as:
5,7-dichloroquinazoline: This compound shares a similar core structure but lacks the pyrrolo moiety.
5,7-dichloro-1H-pyrrolo[2,1-b]quinazoline: This compound is structurally similar but may have different substituents at other positions.
Biological Activity
5,7-Dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound, characterized by its unique pyrroloquinazoline structure and the presence of chlorine substituents at the 5 and 7 positions, has potential applications in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents.
- Molecular Formula : C11H8Cl2N2O
- Molecular Weight : 255.1 g/mol
- CAS Number : 730992-38-8
The structure of this compound includes a keto group at the 9 position of the quinazoline ring, which is significant for its biological reactivity and activity .
Biological Activity Overview
This compound has demonstrated a range of biological activities. Below is a summary of its key biological effects:
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Specific studies have evaluated its effects on breast cancer cells (MDA-MB-231) and leukemia cell lines (K562) .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Kinases : Similar compounds in the quinazoline family are known to inhibit various kinases involved in cancer progression. For example, derivatives have been shown to block epidermal growth factor receptor (EGFR) pathways and Aurora kinases .
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has been investigated for anti-inflammatory effects:
- Cytokine Inhibition : Studies suggest that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha in immune cells .
Antimicrobial Activity
Emerging data also suggest potential antimicrobial properties:
- Broad Spectrum : Compounds related to this compound have shown activity against various pathogens in preliminary screenings .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound compared to similar compounds in its class:
Compound Name | Structure | Biological Activity |
---|---|---|
5-Chloroquinazoline | Structure | Moderate anticancer activity |
4-Hydroxyquinazoline | Structure | Antimicrobial properties |
6-Chloroquinazoline | Structure | Anti-inflammatory effects |
The presence of chlorine atoms at specific positions enhances the biological activity of this compound compared to these related compounds .
Case Study 1: Anticancer Efficacy in MDA-MB-231 Cells
A study evaluated the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells using the Comet Assay and flow cytometry. Results indicated a significant reduction in cell viability and induction of apoptosis.
Case Study 2: Inhibition of TNF-alpha Production
Another investigation focused on the anti-inflammatory potential of this compound. The study demonstrated that treatment with this compound resulted in decreased TNF-alpha levels in LPS-stimulated human macrophages.
Properties
IUPAC Name |
5,7-dichloro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-6-4-7-10(8(13)5-6)14-9-2-1-3-15(9)11(7)16/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZWLTHVSSWQBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=C(C=C3Cl)Cl)C(=O)N2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331787 | |
Record name | 5,7-dichloro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24834755 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
730992-38-8 | |
Record name | 5,7-dichloro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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